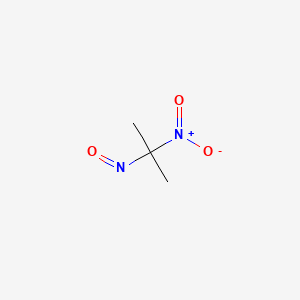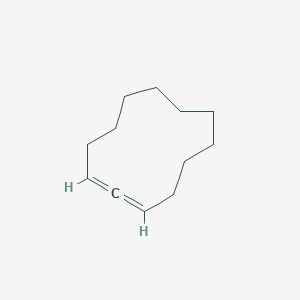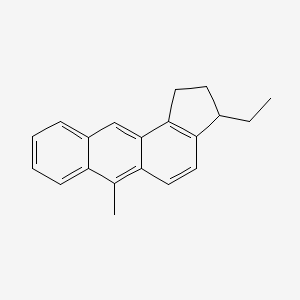
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes a cyclopenta-fused anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the reaction of 3-ethyl-2,3-dihydro-6-methyl-1H-cyclopent[a]anthracene with suitable reagents under controlled conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Electrophiles: Such as halogens (Cl2, Br2) and nitronium ions (NO2+).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its behavior in biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dimethyl-2,3-dihydro-1H-cyclopent[a]anthracene
- 6-Methyl-2,3-dihydro-1H-cyclopent[a]anthracene
Uniqueness
2,3-Dihydro-3-ethyl-6-methyl-1H-cyclopenta(a)anthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel organic materials and in studies of structure-activity relationships in biological systems.
Propiedades
Número CAS |
5096-24-2 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-ethyl-6-methyl-2,3-dihydro-1H-cyclopenta[a]anthracene |
InChI |
InChI=1S/C20H20/c1-3-14-8-9-19-18(14)11-10-17-13(2)16-7-5-4-6-15(16)12-20(17)19/h4-7,10-12,14H,3,8-9H2,1-2H3 |
Clave InChI |
LCRYYWPJVUWCSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C1C=CC3=C(C4=CC=CC=C4C=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


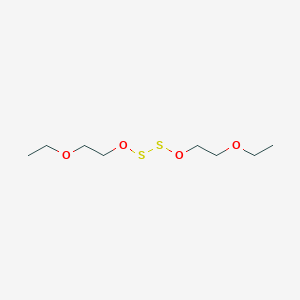
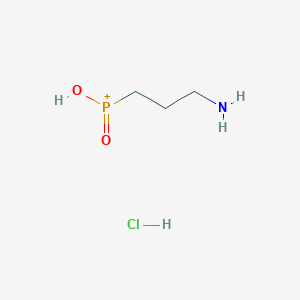
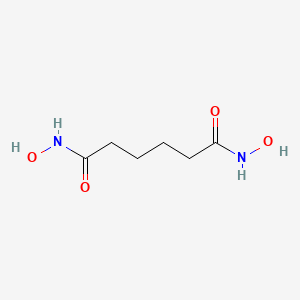

![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
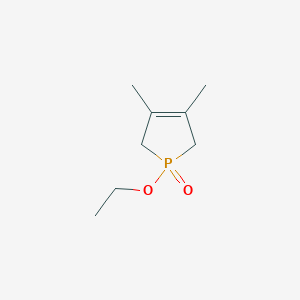
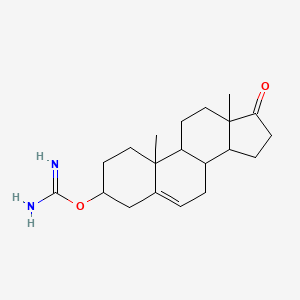
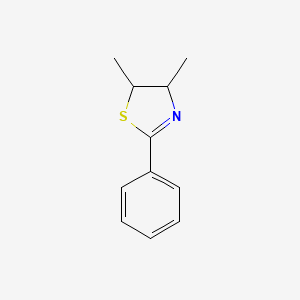
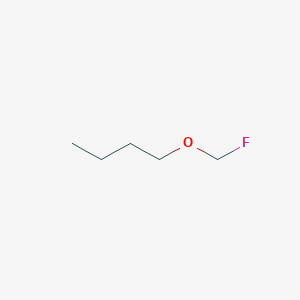
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
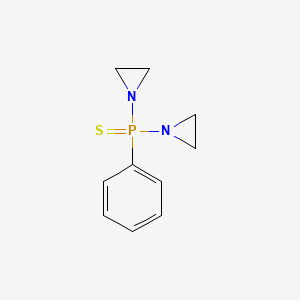
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
